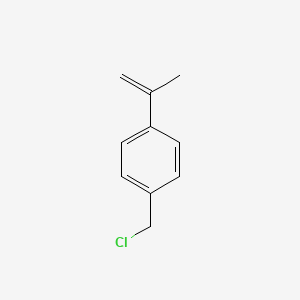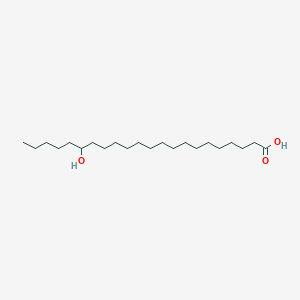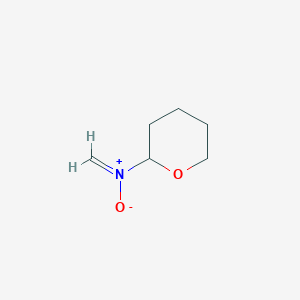
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane is a unique organotin compound characterized by its distinctive structure, which includes a dioxastannaboretane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane typically involves the reaction of dihexylstannane with phenylboronic acid in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using a solvent such as toluene or THF (tetrahydrofuran). The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include the use of larger reaction vessels, continuous flow reactors, and more efficient purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced organotin compounds.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-4-phenyl-1,3-dioxolane
- 2,2-Diethyl-4-phenyl-1,3-dioxolane
Uniqueness
2,2-Dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane is unique due to the presence of the stannaboretane ring, which imparts distinct chemical and physical properties. This sets it apart from similar compounds that lack the tin-boron linkage, making it a valuable compound for specialized applications.
Propiedades
| 111631-02-8 | |
Fórmula molecular |
C18H31BO2Sn |
Peso molecular |
409.0 g/mol |
Nombre IUPAC |
2,2-dihexyl-4-phenyl-1,3,2,4-dioxastannaboretane |
InChI |
InChI=1S/C6H5BO2.2C6H13.Sn/c8-7(9)6-4-2-1-3-5-6;2*1-3-5-6-4-2;/h1-5H;2*1,3-6H2,2H3;/q-2;;;+2 |
Clave InChI |
MEQCMZZZVNIOFS-UHFFFAOYSA-N |
SMILES canónico |
B1(O[Sn](O1)(CCCCCC)CCCCCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)

![[Methyl(phenyl)amino]methanol](/img/structure/B14333498.png)

![1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)](/img/structure/B14333504.png)




